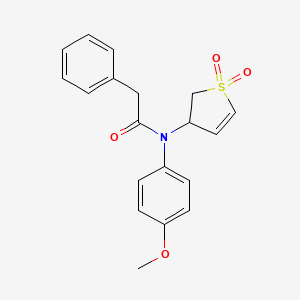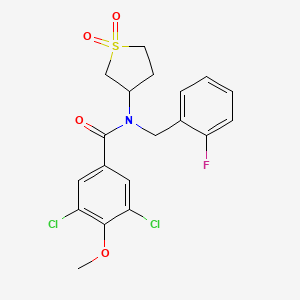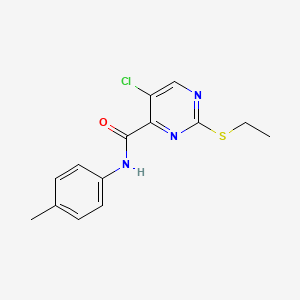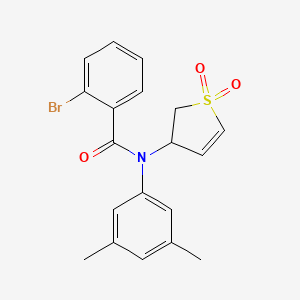![molecular formula C27H31N3O3 B11413641 N-[2-(1-{3-[5-methyl-2-(propan-2-yl)phenoxy]propyl}-1H-benzimidazol-2-yl)ethyl]furan-2-carboxamide](/img/structure/B11413641.png)
N-[2-(1-{3-[5-methyl-2-(propan-2-yl)phenoxy]propyl}-1H-benzimidazol-2-yl)ethyl]furan-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(1-{3-[5-metil-2-(propan-2-il)fenoxi]propil}-1H-benzimidazol-2-il)etil]furano-2-carboxamida es un compuesto orgánico complejo que presenta un núcleo de benzimidazol, un anillo de furano y un grupo fenoxi.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de N-[2-(1-{3-[5-metil-2-(propan-2-il)fenoxi]propil}-1H-benzimidazol-2-il)etil]furano-2-carboxamida típicamente involucra múltiples pasos:
Formación del Núcleo de Benzimidazol: El núcleo de benzimidazol se puede sintetizar condensando o-fenilendiamina con un ácido carboxílico adecuado o sus derivados en condiciones ácidas.
Adición del Grupo Fenoxi: El grupo fenoxi se puede introducir a través de una reacción de sustitución nucleofílica, donde un precursor halogenado reacciona con un derivado de fenol.
Formación del Anillo de Furano: El anillo de furano se puede sintetizar a través de una reacción de ciclización que involucra un dieno adecuado y un compuesto carbonílico.
Acoplamiento Final: El paso final implica acoplar el derivado de benzimidazol con el anillo de furano y el grupo fenoxi en condiciones apropiadas, como el uso de un reactivo de acoplamiento como EDCI (1-etil-3-(3-dimetilaminopropil)carbodiimida) en presencia de una base.
Métodos de Producción Industrial
La producción industrial de este compuesto probablemente involucre la optimización de las rutas sintéticas anteriores para maximizar el rendimiento y la pureza, al tiempo que se minimizan los costos y el impacto ambiental. Esto podría incluir el uso de reactores de flujo continuo, técnicas avanzadas de purificación y principios de química verde.
Análisis De Reacciones Químicas
Tipos de Reacciones
N-[2-(1-{3-[5-metil-2-(propan-2-il)fenoxi]propil}-1H-benzimidazol-2-il)etil]furano-2-carboxamida puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando reactivos como permanganato de potasio o trióxido de cromo, lo que lleva a la formación de derivados oxidados.
Reducción: La reducción se puede lograr utilizando agentes como hidruro de litio y aluminio o hidrógeno en presencia de un catalizador, lo que da como resultado formas reducidas del compuesto.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica o electrófila, dependiendo de los grupos funcionales presentes y las condiciones de reacción.
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio (KMnO4), trióxido de cromo (CrO3)
Reducción: Hidruro de litio y aluminio (LiAlH4), gas hidrógeno (H2) con un catalizador de paladio
Sustitución: Precursores halogenados, derivados de fenol, bases como hidróxido de sodio (NaOH)
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos o cetonas, mientras que la reducción puede producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
N-[2-(1-{3-[5-metil-2-(propan-2-il)fenoxi]propil}-1H-benzimidazol-2-il)etil]furano-2-carboxamida tiene varias aplicaciones de investigación científica:
Química Medicinal: El núcleo de benzimidazol del compuesto es conocido por sus posibles actividades farmacológicas, incluidas las propiedades antimicrobianas, antivirales y anticancerígenas.
Ciencia de Materiales: El compuesto se puede utilizar en el desarrollo de materiales avanzados, como semiconductores orgánicos y diodos emisores de luz (LED).
Estudios Biológicos: El compuesto puede servir como una sonda o ligando en estudios biológicos para investigar interacciones moleculares y vías.
Mecanismo De Acción
El mecanismo de acción de N-[2-(1-{3-[5-metil-2-(propan-2-il)fenoxi]propil}-1H-benzimidazol-2-il)etil]furano-2-carboxamida involucra su interacción con objetivos moleculares específicos, como enzimas o receptores. El núcleo de benzimidazol puede unirse a los sitios activos de las enzimas, inhibiendo su actividad y provocando diversos efectos biológicos. Los grupos fenoxi y furano pueden mejorar la afinidad de unión y la especificidad del compuesto.
Comparación Con Compuestos Similares
Compuestos Similares
Derivados de Benzimidazol: Compuestos como omeprazol y albendazol, que también contienen el núcleo de benzimidazol, se utilizan como inhibidores de la bomba de protones y agentes antiparasitarios, respectivamente.
Derivados de Fenoxi: Compuestos como fenofibrato, que contiene un grupo fenoxi, se utilizan como agentes hipolipemiantes.
Derivados de Furano: Compuestos como furosemida, que contiene un anillo de furano, se utilizan como diuréticos.
Singularidad
N-[2-(1-{3-[5-metil-2-(propan-2-il)fenoxi]propil}-1H-benzimidazol-2-il)etil]furano-2-carboxamida es único debido a su combinación de las unidades de benzimidazol, fenoxi y furano, lo que puede conferir propiedades farmacológicas y fisicoquímicas distintas en comparación con otros compuestos.
Propiedades
Fórmula molecular |
C27H31N3O3 |
|---|---|
Peso molecular |
445.6 g/mol |
Nombre IUPAC |
N-[2-[1-[3-(5-methyl-2-propan-2-ylphenoxy)propyl]benzimidazol-2-yl]ethyl]furan-2-carboxamide |
InChI |
InChI=1S/C27H31N3O3/c1-19(2)21-12-11-20(3)18-25(21)33-17-7-15-30-23-9-5-4-8-22(23)29-26(30)13-14-28-27(31)24-10-6-16-32-24/h4-6,8-12,16,18-19H,7,13-15,17H2,1-3H3,(H,28,31) |
Clave InChI |
LLBVSFMHXVGRSH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)C(C)C)OCCCN2C3=CC=CC=C3N=C2CCNC(=O)C4=CC=CO4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(2-hydroxy-6-methoxyquinolin-3-yl)methyl]-N-(2-methylphenyl)benzenesulfonamide](/img/structure/B11413564.png)
![4-(3-ethoxy-4-propoxyphenyl)-3-(2-hydroxyphenyl)-5-(2-phenylethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11413591.png)
![7-[2-(3-Nitro-1,2,4-triazolyl)ethoxy]chromen-2-one](/img/structure/B11413596.png)


![4-[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]-1-(2-ethylphenyl)pyrrolidin-2-one](/img/structure/B11413621.png)
![N-(3-Chlorophenyl)-2-{2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-EN-1-YL}acetamide](/img/structure/B11413628.png)

![N-{2-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}butanamide](/img/structure/B11413634.png)
![N-(5-chloro-2-methoxyphenyl)-2-{3-[(4-methylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide](/img/structure/B11413647.png)
![N-{2-[(4-acetylpiperazin-1-yl)methyl]-1-methyl-1H-benzimidazol-5-yl}-4-methylbenzamide](/img/structure/B11413653.png)

![2-[(4-benzylpiperidin-1-yl)carbonyl]-6-ethyl-4H-chromen-4-one](/img/structure/B11413661.png)

